molecular formula C13H13NO2 B14745670 4-(2-Phenylethenyl)piperidine-2,6-dione CAS No. 6313-29-7

4-(2-Phenylethenyl)piperidine-2,6-dione

Cat. No.: B14745670
CAS No.: 6313-29-7
M. Wt: 215.25 g/mol
InChI Key: SEARZFCMPYALHX-VOTSOKGWSA-N
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Description

4-(2-Phenylethenyl)piperidine-2,6-dione is a heterocyclic organic compound featuring a piperidine-2,6-dione core substituted at the 4-position with a 2-phenylethenyl group. The phenylethenyl group introduces conjugation and steric effects, which may influence reactivity, solubility, and biological activity. Piperidine-2,6-dione derivatives are widely studied in medicinal chemistry due to their versatility as intermediates and their interactions with biological targets such as enzymes and receptors .

Properties

CAS No.

6313-29-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-[(E)-2-phenylethenyl]piperidine-2,6-dione

InChI

InChI=1S/C13H13NO2/c15-12-8-11(9-13(16)14-12)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,15,16)/b7-6+

InChI Key

SEARZFCMPYALHX-VOTSOKGWSA-N

Isomeric SMILES

C1C(CC(=O)NC1=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1C(CC(=O)NC1=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethenyl)piperidine-2,6-dione typically involves the Michael addition of acetates to acrylamides, followed by intramolecular nucleophilic substitution. Potassium tert-butoxide is often used as a promoter in this reaction . This method is efficient and can be performed under solvent-free conditions, providing good yields and excellent functional group tolerance.

Industrial Production Methods: For industrial-scale production, the synthesis can be scaled up to the kilo level. The robust nature of the synthetic route allows for the production of large quantities of the compound, which is essential for its application in drug development and other industrial processes .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenylethenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-(2-Phenylethenyl)piperidine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Phenylethenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for CRBN, a protein involved in the ubiquitin-proteasome system. This interaction leads to the targeted degradation of specific proteins, which is a key mechanism in the action of PROTAC drugs .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 4-(2-Phenylethenyl)piperidine-2,6-dione with analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Phenylethenyl C₁₃H₁₃NO₂ 215.25 (calculated) Conjugated ethenyl group; potential π-π interactions and enhanced reactivity
4-Phenylpiperidine-2,6-dione Phenyl C₁₁H₁₁NO₂ 189.21 Simple aromatic substituent; used in α1-adrenergic receptor antagonist synthesis
4-(4-Bromophenyl)piperidine-2,6-dione 4-Bromophenyl C₁₁H₁₀BrNO₂ 268.11 Bromine enhances lipophilicity and potential halogen bonding
4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione 2-Chloro-4-fluorophenyl C₁₁H₉ClFNO₂ 241.65 Electron-withdrawing groups alter electronic properties and bioactivity
4-(2,3-Dichlorophenyl)piperidine-2,6-dione 2,3-Dichlorophenyl C₁₁H₉Cl₂NO₂ 258.10 Dichloro substitution increases steric bulk and antimicrobial potential

Key Observations :

  • Substituent Effects : The presence of halogens (Br, Cl, F) increases molecular weight and lipophilicity, enhancing membrane permeability and target binding via halogen bonds .
  • Aromatic vs.
Enzyme and Receptor Interactions
  • 4-Phenylpiperidine-2,6-dione : Acts as a precursor for α1-adrenergic receptor antagonists, demonstrating the scaffold's utility in modulating receptor activity .
  • 4-(4-Bromophenyl)piperidine-2,6-dione : The bromine atom facilitates π-π stacking with aromatic residues in enzymes, making it a candidate for enzyme inhibition studies .
  • Halogenated Derivatives : Chloro and fluoro substituents (e.g., in ) enhance interactions with hydrophobic enzyme pockets, showing promise in antimicrobial and anticancer research.
Drug Development Potential
  • Piperidine-2,6-dione derivatives are frequently used as intermediates in synthesizing complex pharmaceuticals. For example, 4-(3-Fluorophenyl)piperidine-2,6-dione is explored for cancer therapy due to its enzyme-modulating properties .
  • The phenylethenyl variant’s conjugated system could improve pharmacokinetic properties, such as metabolic stability, compared to saturated analogs.

Unique Properties of this compound

While direct data is unavailable, extrapolation from analogs suggests:

  • Enhanced Reactivity : The ethenyl group enables Diels-Alder or Michael addition reactions, expanding its utility in organic synthesis.
  • Biological Profile: Potential dual functionality—piperidine-2,6-dione for hydrogen bonding and phenylethenyl for hydrophobic interactions—could target proteins with mixed binding pockets.

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